N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide
Overview
Description
N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide is a selective and potent inhibitor of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth and survival of cancer cells and reduces the production of pro-inflammatory cytokines in autoimmune diseases. It also has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency may also lead to toxicity at higher doses. Additionally, the efficacy of this compound may vary depending on the type of cancer or autoimmune disease being treated.
Future Directions
There are several future directions for the development of N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide. One potential direction is the combination of this compound with other targeted therapies or immunotherapies to enhance its efficacy. Another direction is the investigation of its potential for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and treatment duration of this compound in clinical trials.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, further studies are needed to determine its optimal use in clinical settings.
Scientific Research Applications
N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-11(22)19-17-21-15(10-24-17)12-4-2-6-14(8-12)20-16(23)13-5-3-7-18-9-13/h2-10H,1H3,(H,20,23)(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNKLYWGXYHIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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